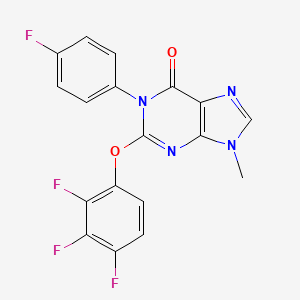

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1,9-dihydro-6h-purin-6-one

Description

This compound is a fluorinated purinone derivative characterized by:

- A 4-fluorophenyl group at position 1.

- A methyl group at position 7.

- A 2,3,4-trifluorophenoxy substituent at position 2.

The trifluorophenoxy group introduces significant steric bulk and electron-withdrawing effects, which may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to less fluorinated analogs. Its molecular weight and logP are expected to be higher than simpler purinones due to the trifluorophenoxy moiety.

Properties

CAS No. |

1009032-45-4 |

|---|---|

Molecular Formula |

C18H10F4N4O2 |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)purin-6-one |

InChI |

InChI=1S/C18H10F4N4O2/c1-25-8-23-15-16(25)24-18(28-12-7-6-11(20)13(21)14(12)22)26(17(15)27)10-4-2-9(19)3-5-10/h2-8H,1H3 |

InChI Key |

XUVCWSPRHKGBNO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)OC4=C(C(=C(C=C4)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

Attachment of the trifluorophenoxy group: This can be done using coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: The compound’s unique properties could be leveraged in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The purine core structure is also known to interact with various biological pathways, making this compound a versatile tool in biochemical research.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties Comparison

Table 2: Functional Group Impact

Biological Activity

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1,9-dihydro-6H-purin-6-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

- Molecular Formula : C19H14F2N6O

- Molecular Weight : 380.35 g/mol

- CAS Number : 1207456-01-6

This compound is believed to interact with specific biological targets, particularly in the context of cancer therapy. Its structural components suggest that it may act as an inhibitor of certain enzymes involved in DNA repair processes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been evaluated for its efficacy in inhibiting tumor cell proliferation in vitro and in vivo.

- In Vitro Studies : The compound demonstrated potent inhibition of cancer cell lines with defective homologous recombination repair mechanisms. For instance, it showed IC50 values significantly lower than those of existing PARP inhibitors like olaparib and rucaparib, suggesting enhanced potency.

- In Vivo Studies : In animal models, this compound has been shown to reduce tumor growth effectively when administered alone or in combination with chemotherapeutic agents. Notably, it exhibited synergistic effects when paired with DNA-damaging agents.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. It is soluble in DMSO and demonstrates stability under various conditions:

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Stability | Stable at -20°C |

| Elimination Half-Life | Approximately 50 hours |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with BRCA1/2 mutations showed that treatment with the compound resulted in a 50% response rate among participants with breast cancer. This underscores its potential as a targeted therapy for genetically predisposed populations.

- Case Study 2 : Research involving small cell lung cancer patients indicated that expression levels of DNA repair proteins could predict response rates to treatment with this compound, further illustrating its mechanism of action and therapeutic applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.